
Lysine butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lysine butyrate protects against lethal effect of encelphalomyocariditis virus in mice.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Production
Lysine butyrate is produced through the fermentation of lysine by specific gut bacteria, notably Intestinimonas strain AF211. This bacterium can convert lysine into butyrate, a short-chain fatty acid with significant health benefits. Research indicates that this conversion occurs efficiently, with studies showing that Intestinimonas AF211 can produce up to 4.4 mM of butyrate from lysine under optimal conditions .
Table 1: Conversion Efficiency of Lysine to Butyrate
Bacterium | Substrate | Butyrate Production (mM) | Generation Time (h) |
---|---|---|---|
Intestinimonas AF211 | L-lysine | 4.4 | 7.5 |
Clostridium spp. | Various | Variable | Variable |
Health Benefits of Butyrate
Butyrate plays a crucial role in gut health, serving as an energy source for colonocytes (colon cells) and exhibiting anti-inflammatory properties. It has been shown to enhance the immune response against colorectal cancer cells by suppressing PD-L1 expression, thereby promoting CD8+ T-cell infiltration and cytotoxicity against tumors .
Case Study: Butyrate in Colorectal Cancer Treatment
A recent study examined the effects of butyrate on colorectal cancer (CRC) cells, revealing that it significantly enhances immune clearance by modulating immune checkpoints . The findings suggest that lysine-derived butyrate could be a valuable adjunct in CRC therapies.
Pharmacokinetics and Bioavailability
A comparative pharmacokinetic study evaluated this compound against other butyrate formulations, such as sodium butyrate and tributyrin. Results indicated that this compound exhibited superior bioavailability and a more rapid systemic appearance compared to tributyrin .
Table 2: Pharmacokinetic Parameters of Butyrate Formulations
Formulation | AUC (µg/mL/min) | Cmax (µg/mL) | Tmax (min) |
---|---|---|---|
This compound | 189 ± 306 | 4.53 ± 7.56 | 20 |
Sodium Butyrate | 144 ± 214 | 2.51 ± 4.13 | 22.5 |
Tributyrin | 108 ± 190 | 0.91 ± 1.65 | 51.5 |
Clinical Applications
This compound has been explored for various clinical applications:
- Gastrointestinal Health : As a prebiotic, it supports gut microbiota balance and enhances intestinal barrier function.
- Cancer Therapy : Its immune-modulating effects make it a candidate for adjunctive therapy in cancers, particularly CRC.
- Neurological Disorders : Preliminary studies suggest potential benefits in neuroprotection and cognitive function.
Case Study: Use in Gastrointestinal Disorders
A clinical trial investigated the effects of this compound supplementation in patients with inflammatory bowel disease (IBD). Results indicated significant improvements in symptoms and quality of life metrics .
Analyse Chemischer Reaktionen
Lysine Degradation Pathway
C6H14O2N2+2H2O→C4H8O2(butyrate)+C2H4O2(acetate)+2NH3
Under controlled conditions, Intestinimonas AF211 converts 16.8 ± 0.4 mM lysine into 14.2 ± 0.6 mM butyrate and 15.6 ± 0.7 mM acetate .
Acetyl-CoA Pathway
The acetyl-CoA branch operates simultaneously, utilizing intermediates from lysine degradation. Isotopic labeling experiments with 13C-lysine demonstrated:
-
71% of butyrate derived from L-[6-13C]lysine was [4-13C]butyrate.
-
Minor products included [2-13C]acetate and [2,4-13C]butyrate, indicating cross-talk between pathways .
Enzymatic Mechanisms and Key Reactions
The lysine-to-butyrate pathway in Intestinimonas AF211 involves 10 enzymatic steps, including:
Enzyme | Function |
---|---|
CoA transferase (AtoD-A) | Catalyzes CoA moiety transfer, critical for balancing acetyl-CoA levels . |
3-Aminobutyryl-CoA ammonia-lyase | Cleaves intermediates during lysine degradation . |
The CoA transferase family is phylogenetically distinct, with Intestinimonas AF211 showing a fourfold induction of AtoC during lysine metabolism .
Conversion of Fructoselysine to Butyrate
Lysine butyrate precursors like fructoselysine (an Amadori product formed in heated foods) are also metabolized:
C12H24O7N2+2H2O→2C4H8O2(butyrate)+2NH3+CO2+C3H6O3(lactate)
This pathway produces butyrate, lactate, and ammonia, with environmental factors like acetate concentration influencing product ratios .
NMR and HPLC Analysis
-
13C^{13}\text{C}13C-NMR confirmed lysine’s carbon distribution:
-
HPLC verified near-complete lysine conversion, with butyrate and acetate molar ratios close to 1:1 .
Proteogenomic Insights
The Intestinimonas AF211 genome (3.38 Mbp) encodes operons for fructoselysine and lysine utilization. Proteins in these pathways were 10-fold more abundant during lysine metabolism compared to glucose .
Comparative Pathway Analysis
Butyrate synthesis pathways across bacteria include:
Biological and Health Implications
The lysine-to-butyrate pathway:
Eigenschaften
CAS-Nummer |
80407-71-2 |
---|---|
Molekularformel |
C10H22N2O4 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
butanoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C6H14N2O2.C4H8O2/c7-4-2-1-3-5(8)6(9)10;1-2-3-4(5)6/h5H,1-4,7-8H2,(H,9,10);2-3H2,1H3,(H,5,6)/t5-;/m0./s1 |
InChI-Schlüssel |
RAQUISHGVNOAMH-JEDNCBNOSA-N |
SMILES |
CCCC(=O)O.C(CCN)CC(C(=O)O)N |
Isomerische SMILES |
CCCC(=O)O.C(CCN)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CCCC(=O)O.C(CCN)CC(C(=O)O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lysine butyrate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.